molecular formula C22H18F3NO3S2 B5069459 (5Z)-3-prop-2-enyl-2-sulfanylidene-5-[[4-[2-[3-(trifluoromethyl)phenoxy]ethoxy]phenyl]methylidene]-1,3-thiazolidin-4-one

(5Z)-3-prop-2-enyl-2-sulfanylidene-5-[[4-[2-[3-(trifluoromethyl)phenoxy]ethoxy]phenyl]methylidene]-1,3-thiazolidin-4-one

Cat. No.: B5069459
M. Wt: 465.5 g/mol
InChI Key: URWFICQVZSDOFZ-UYRXBGFRSA-N
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Description

(5Z)-3-prop-2-enyl-2-sulfanylidene-5-[[4-[2-[3-(trifluoromethyl)phenoxy]ethoxy]phenyl]methylidene]-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a trifluoromethyl group, and various other functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-prop-2-enyl-2-sulfanylidene-5-[[4-[2-[3-(trifluoromethyl)phenoxy]ethoxy]phenyl]methylidene]-1,3-thiazolidin-4-one typically involves multiple steps, including the formation of the thiazolidinone ring and the introduction of the trifluoromethyl group. Common synthetic routes may involve the use of reagents such as thiourea, aldehydes, and various catalysts under controlled conditions. Specific reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-prop-2-enyl-2-sulfanylidene-5-[[4-[2-[3-(trifluoromethyl)phenoxy]ethoxy]phenyl]methylidene]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different thiazolidinone derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted thiazolidinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-3-prop-2-enyl-2-sulfanylidene-5-[[4-[2-[3-(trifluoromethyl)phenoxy]ethoxy]phenyl]methylidene]-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its unique structure and functional groups make it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry

In industrial applications, this compound is used in the development of new materials with specific properties, such as improved thermal stability, chemical resistance, and mechanical strength. It may also be used as a catalyst or a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of (5Z)-3-prop-2-enyl-2-sulfanylidene-5-[[4-[2-[3-(trifluoromethyl)phenoxy]ethoxy]phenyl]methylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-3-prop-2-enyl-2-sulfanylidene-5-[[4-[2-[3-(trifluoromethyl)phenoxy]ethoxy]phenyl]methylidene]-1,3-thiazolidin-4-one
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo various chemical reactions. This makes it a versatile compound for research and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

(5Z)-3-prop-2-enyl-2-sulfanylidene-5-[[4-[2-[3-(trifluoromethyl)phenoxy]ethoxy]phenyl]methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3NO3S2/c1-2-10-26-20(27)19(31-21(26)30)13-15-6-8-17(9-7-15)28-11-12-29-18-5-3-4-16(14-18)22(23,24)25/h2-9,13-14H,1,10-12H2/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URWFICQVZSDOFZ-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(=CC2=CC=C(C=C2)OCCOC3=CC=CC(=C3)C(F)(F)F)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C(=O)/C(=C/C2=CC=C(C=C2)OCCOC3=CC=CC(=C3)C(F)(F)F)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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